molecular formula C18H13BrO3 B13927832 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

Cat. No.: B13927832
M. Wt: 357.2 g/mol
InChI Key: SZQNSYAKFAEMDU-UHFFFAOYSA-N
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Description

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 7th position, a phenylmethoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a naphthalene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the bromine atom can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The bromine atom may also contribute to the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group and the carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

7-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13BrO3/c19-15-6-7-16-13(9-15)8-14(18(20)21)10-17(16)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI Key

SZQNSYAKFAEMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC(=CC3=CC(=C2)C(=O)O)Br

Origin of Product

United States

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